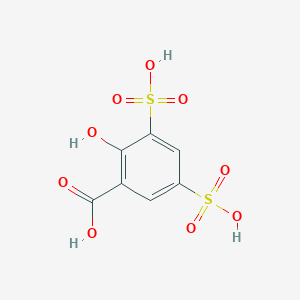
2-Hydroxy-3,5-disulfobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3,5-disulfobenzoic acid is an aromatic carboxylic acid with the molecular formula C7H6O8S2. It is a derivative of benzoic acid, characterized by the presence of hydroxyl and sulfonic acid groups at specific positions on the benzene ring. This compound is known for its significant biochemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3,5-disulfobenzoic acid typically involves the sulfonation of salicylic acid (2-hydroxybenzoic acid) The reaction is carried out by treating salicylic acid with sulfuric acid or oleum under controlled conditions
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-3,5-disulfobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonic acid groups can be reduced to sulfonates.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfonates and reduced aromatic compounds.
Substitution: Nitrated and halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3,5-disulfobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3,5-disulfobenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonic acid groups play a crucial role in its biochemical activity. The compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salicylic Acid: 2-Hydroxybenzoic acid, a precursor in the synthesis of 2-Hydroxy-3,5-disulfobenzoic acid.
3,5-Dinitrosalicylic Acid: Another derivative of salicylic acid with nitro groups instead of sulfonic acid groups.
2-Hydroxy-3,5-diiodobenzoic Acid: A similar compound with iodine substituents.
Uniqueness
This compound is unique due to the presence of both hydroxyl and sulfonic acid groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
56507-30-3 |
|---|---|
Molekularformel |
C7H6O9S2 |
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
2-hydroxy-3,5-disulfobenzoic acid |
InChI |
InChI=1S/C7H6O9S2/c8-6-4(7(9)10)1-3(17(11,12)13)2-5(6)18(14,15)16/h1-2,8H,(H,9,10)(H,11,12,13)(H,14,15,16) |
InChI-Schlüssel |
ZNPFTBFMCCMMJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(=O)O)O)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



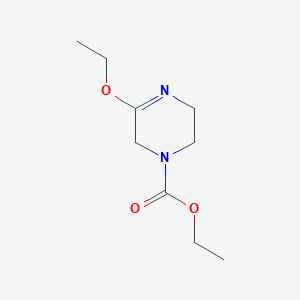
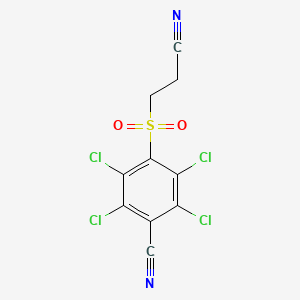
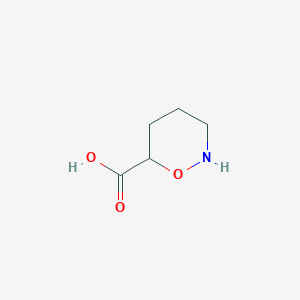
![(1S,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]hept-2-ene](/img/structure/B14621719.png)

![Methyl 3-[benzyl-(benzyl-(2-methoxycarbonylethenyl)amino)diazenyl-amino]prop-2-enoate](/img/structure/B14621730.png)
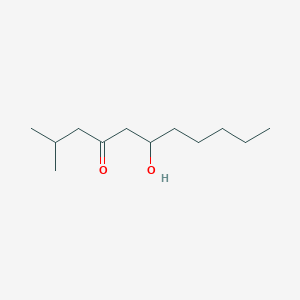
![2-[(2-Methylnaphthalen-1-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14621739.png)
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14621742.png)
![1-({4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methyl)-1H-imidazole](/img/structure/B14621761.png)

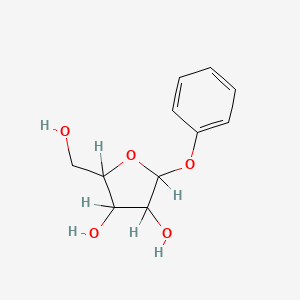
![2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}octanoic acid](/img/structure/B14621787.png)
